molecular formula C9H11BrFNO B13161331 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol

3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol

Cat. No.: B13161331
M. Wt: 248.09 g/mol
InChI Key: IJUCINMHQTWNGN-UHFFFAOYSA-N
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Description

3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a propanol backbone with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for various targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-bromo-4-fluorophenyl)propan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

3-amino-1-(2-bromo-4-fluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2

InChI Key

IJUCINMHQTWNGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CCN)O

Origin of Product

United States

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